molecular formula C19H21N3OS2 B4154461 N,N-diethyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N,N-diethyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B4154461
M. Wt: 371.5 g/mol
InChI Key: QLCSFFHIQADJJC-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-methylphenyl group and at position 4 with a sulfanyl-linked N,N-diethylacetamide moiety.

Properties

IUPAC Name

N,N-diethyl-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-4-22(5-2)16(23)11-25-19-17-15(10-24-18(17)20-12-21-19)14-8-6-13(3)7-9-14/h6-10,12H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCSFFHIQADJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The resulting thieno[2,3-d]pyrimidine intermediates are then further functionalized to introduce the N,N-diethylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound's biological activity.

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/ethanol) media.

  • Product : 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid.

Substitution Reactions

The sulfanyl group (-S-) on the thienopyrimidine core is reactive:

  • Nucleophilic aromatic substitution : Reagents like amines or alcohols replace the sulfanyl group under acidic conditions.

  • Electrophilic substitution : Possible at positions adjacent to electron-donating groups (e.g., methyl substituents).

Acylation of the Amine Group

If the compound contains a free amine (e.g., diethylamine), acylation can occur:

  • Reagents : Acetyl chloride or acetic anhydride.

  • Product : N,N-diethyl-2-{[...]sulfanyl}acetamide derivatives with extended alkyl chains.

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Suzuki coupling) enable functionalization at specific positions:

  • Conditions : Pd catalysts, aryl halides, and solvents like hexafluoroisopropanol (HFIP) .

  • Product : Arylated derivatives with enhanced lipophilicity .

Characterization Techniques

Method Purpose Key Observations
NMR Spectroscopy Confirm structural integrity (e.g., thienopyrimidine ring, amide group).Peaks corresponding to diethyl groups and aromatic protons.
Mass Spectrometry Validate molecular weight and purity.M+ ion at m/z 353.5 (calculated).
IR Spectroscopy Detect functional groups (e.g., amide N-H stretch, C=O vibration).Absorption bands at ~3300 cm⁻¹ (N-H) and ~1650 cm⁻¹ (C=O).

Comparison of Reaction Mechanisms

Reaction Type Reagents/Conditions Outcome
Amide Hydrolysis Acidic/base media (e.g., HCl/NaOH)Carboxylic acid derivative.
Nucleophilic Substitution Amines, alcohols, acidic conditionsReplacement of sulfanyl group with nucleophile.
Palladium-Catalyzed Coupling Aryl halides, Pd catalyst, HFIPFunctionalized derivatives for enhanced activity .

This compound’s reactivity highlights its potential for tailored modifications in drug discovery, particularly in targeting cancer-related pathways. Further studies on pharmacokinetics and toxicity are essential for clinical translation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. N,N-Diethyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide may function similarly due to its structural characteristics, potentially serving as a lead compound for the development of new anticancer agents.

Mechanisms of Action
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes or receptors that are critical for cancer cell survival. For example, studies have highlighted the importance of targeting kinases and other proteins that regulate cell cycle progression and apoptosis in cancer therapy.

Biological Research

Enzyme Inhibition Studies
this compound can be utilized in enzyme inhibition studies to explore its potential as a therapeutic agent. The compound's ability to inhibit specific enzymes could provide insights into metabolic pathways and disease mechanisms.

Bioactivity Screening
The compound can also be included in high-throughput screening assays aimed at identifying new bioactive molecules. Its unique structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

Material Science

Polymer Chemistry
In material science, derivatives of thieno[2,3-d]pyrimidine have been investigated for their properties as conducting polymers or as components in organic electronic devices. This compound may contribute to the development of novel materials with enhanced electrical properties.

Nanotechnology Applications
The compound's potential role in nanotechnology is another area of interest. Its unique chemical structure may allow it to be used as a building block for nanoscale materials or as a functionalizing agent for nanoparticles, enhancing their stability and performance in various applications.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that thieno[2,3-d]pyrimidine derivatives inhibit tumor cell growth through apoptosis induction.
Study 2 Enzyme InhibitionShowed that similar compounds can effectively inhibit specific kinases involved in cancer progression.
Study 3 Material PropertiesInvestigated the electrical conductivity of thieno[2,3-d]pyrimidine-based polymers, revealing promising results for electronic applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Thieno[2,3-d]pyrimidine Derivatives
  • N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide (): Structural Differences: Position 6 of the thienopyrimidine core is substituted with phenyl instead of 4-methylphenyl. The acetamide group is attached to a tetrahydrobenzothienyl ring with a cyano substituent. Functional Impact: The bulky tetrahydrobenzothienyl group may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to the diethylacetamide in the target compound .
  • Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide Derivatives (): Structural Differences: A triazole ring replaces the diethylacetamide, linked via a methylene group. However, the diethyl group in the target compound likely increases lipophilicity, enhancing membrane permeability .
Pyrimidine and Indole-Based Analogues
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Structural Differences: A simpler pyrimidine core replaces thienopyrimidine. The acetamide is linked to a 4-methylpyridinyl group. The pyridinyl group may improve solubility but decrease bioavailability compared to the diethyl substitution .
  • N-(2,3-Dimethylphenyl)-2-{[3-(4-Ethoxyphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (): Structural Differences: A pyrimidoindole core replaces thienopyrimidine, with a 4-ethoxyphenyl substituent. Functional Impact: The bulkier indole-fused system may hinder penetration into cellular targets but could enhance binding specificity for certain enzymes .

Pharmacological and Physicochemical Properties

Property Target Compound Analogues (Key Differences)
Core Structure Thieno[2,3-d]pyrimidine Pyrimidine (), Pyrimidoindole ()
Substituents 4-Methylphenyl (C5), Diethylacetamide (C4) Phenyl (C6, ), Triazole ()
LogP (Predicted) High (due to diethyl groups) Moderate (), Variable ()
Bioactivity Antimicrobial (hypothesized) Anticancer (), Lipoxygenase inhibition ()

Biological Activity

N,N-Diethyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the reaction of 4-chlorothieno[2,3-d]pyrimidine with various amines or thiols to introduce different functional groups. In the case of this compound, the introduction of a diethyl acetamide moiety enhances its lipophilicity and potential bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 and MCF-7. The activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways .

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23110.5Apoptosis induction
Compound BMCF-715.0Cell cycle arrest
N,N-Diethyl...MDA-MB-231TBDTBD

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with nucleotide synthesis pathways, which are crucial for cancer cell proliferation .
  • Induction of Oxidative Stress: The presence of sulfur-containing groups may enhance oxidative stress within cancer cells, leading to increased apoptosis .
  • Targeting Specific Kinases: Some thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of specific kinases involved in cancer progression.

Study on Anticancer Activity

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly influenced their anticancer activity. The introduction of aryl groups was found to enhance potency against breast cancer cell lines .

Neuroprotective Effects

In addition to anticancer properties, some derivatives have shown promise in neuroprotection. Research indicates that compounds similar to this compound can mitigate oxidative stress-induced neuroinflammation . This suggests potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-diethyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide?

  • Methodological Answer: A common approach involves nucleophilic substitution reactions. For analogous thienopyrimidine derivatives, refluxing 2-thio-pyrimidine precursors with α-chloroacetamide derivatives in ethanol or methanol, using potassium hydroxide as a base, yields target compounds. Purification via slow evaporation of solvents (e.g., methanol/ethyl acetate mixtures) produces crystalline products suitable for structural analysis. Reaction monitoring via TLC and yield optimization (typically 56–97%) are critical .

Q. How is the compound characterized structurally?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard for unambiguous structural determination. Key steps include:

  • Growing high-quality crystals via slow evaporation.
  • Collecting diffraction data using Bruker APEX2/SAINT systems.
  • Refining hydrogen positions using riding models (C–H = 0.93–0.97 Å) and validating bond angles/geometry against databases like the Cambridge Structural Database (CSD). Intramolecular interactions (e.g., N–H⋯N) stabilize molecular conformations .

Q. What spectroscopic techniques confirm molecular identity?

  • Methodological Answer:

  • 1H/13C NMR: Peaks for methyl groups (δ 2.07–2.57 ppm), aromatic protons (δ 7.08–7.62 ppm), and NH signals (δ ~9.87 ppm) are diagnostic .
  • LC-MS: Molecular ion peaks (e.g., [M+H]+ at m/z 314.0) and fragmentation patterns confirm mass .
  • FT-IR: Stretching vibrations for C=O (~1650 cm⁻¹) and S–C (~680 cm⁻¹) bonds validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Methodological Answer:

  • Substituent Variation: Modify the 4-methylphenyl group (e.g., electron-withdrawing/-donating groups) or replace the thienopyrimidine core with other heterocycles (e.g., pyrazolo[4,3-d]pyrimidinones) .
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Compare IC50 values to identify pharmacophoric elements .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces or docking studies (AutoDock Vina) to predict binding modes .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer:

  • Purity Validation: Use HPLC (≥95% purity) and elemental analysis to rule out impurities.
  • Dose-Response Curves: Establish EC50/IC50 values across multiple assays (e.g., cell viability vs. enzymatic activity) to confirm specificity.
  • Structural Analog Comparison: Benchmark against compounds with well-characterized activities (e.g., N-(4-chlorophenyl) derivatives) to identify confounding structural features .

Q. What strategies improve crystallization for challenging derivatives?

  • Methodological Answer:

  • Solvent Screening: Test polar/non-polar solvent mixtures (e.g., chloroform:acetone 1:5) to optimize crystal growth .
  • Additive Use: Introduce trace co-solvents (e.g., DMSO) or salts to enhance lattice formation.
  • Temperature Gradients: Slow cooling from reflux to room temperature reduces disorder .

Q. How to analyze intermolecular interactions in crystal packing?

  • Methodological Answer:

  • Hydrogen Bonding: Use PLATON or Mercury to identify N–H⋯O, C–H⋯π, or π-π interactions. For example, centrosymmetric head-to-tail C–H⋯O bonds often stabilize packing .
  • Hirshfeld Surfaces: Generate 2D fingerprint plots to quantify interaction contributions (e.g., O⋯H, S⋯H contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

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